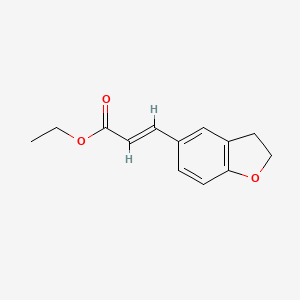

Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate is a chemical compound with the molecular formula C₁₃H₁₄O₃ . It is a type of benzofuran derivative, which are ubiquitous in nature and known for their strong biological activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .

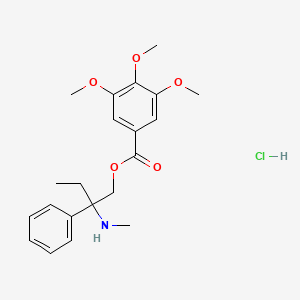

Molecular Structure Analysis

The molecular structure of Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate consists of 13 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .

Chemical Reactions Analysis

Benzofuran derivatives, including Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate, can undergo various chemical reactions. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes can provide 2-arylbenzofurans . Another reaction involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate include a melting point of 47-49°C . The compound has a molecular weight of 218.249 Da .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate derivatives has been explored for their potential applications in medicinal chemistry and materials science. Suzuki (1985) demonstrated a method for synthesizing 2,3-Dihydrobenzofurans from Ethyl 2-Acylphenoxyacetates, showcasing the versatility of benzofuran derivatives in chemical synthesis Suzuki, 1985. Similarly, Fen (2010) developed an HPLC method for the determination of (E)-3-ethyl-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoate and its by-products during synthesis, highlighting the importance of quality control in chemical production Fen, 2010.

Biological Activities

Research into the biological activities of benzofuran derivatives includes the study by Wu et al. (2004), which focused on the synthesis and KCNQ2 opener activity of N-(1-benzo[1,3]dioxol-5-yl-ethyl, N-[1-(2,3-dihydro-benzofuran-5-yl)-ethyl, and N-[1-(2,3-dihydro-1H-indol-5-yl)-ethyl acrylamides. This study highlighted the potential of benzofuran derivatives as modulators of the KCNQ2 potassium channel, which is relevant for neurological disorders Wu et al., 2004.

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of benzofuran derivatives were explored by Abdel-Wahab et al. (2008), who synthesized new 3‐Substituted 5‐(Benzofuran‐2‐yl)‐pyrazole Derivatives and tested them for their antimicrobial activity. This study contributes to the search for new antimicrobial agents in the face of increasing antibiotic resistance Abdel-Wahab et al., 2008.

Environmental and Material Science Applications

In the context of environmental and material sciences, the chemical reactivity of Ethyl acrylate, a related compound, has been studied for its potential in polymer manufacturing and environmental detoxification processes. Potter and Tran (1992) investigated the rates of ethyl acrylate binding to glutathione and protein, offering insights into its biodegradation and potential toxicity mitigation strategies Potter and Tran, 1992.

Safety And Hazards

Orientations Futures

Benzofuran compounds, including Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring these activities further and developing novel methods for the synthesis of benzofuran derivatives .

Propriétés

IUPAC Name |

ethyl (E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3-6,9H,2,7-8H2,1H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGFAGDJJKISNM-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC2=C(C=C1)OCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC2=C(C=C1)OCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)

![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)

![5-[[4-[2-(5-Acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563496.png)